Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione
Description
Chemical Identity and Nomenclature
Cobalt(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination complex comprising a cobalt(III) center bonded to three 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands. Each TMHD ligand acts as a bidentate chelator, coordinating through the oxygen atoms of the β-diketonate moiety. The systematic IUPAC name for the ligand is 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one, and its deprotonated form enables the formation of a stable six-membered chelate ring with the metal center.
Molecular and Structural Characteristics
The compound’s molecular formula is C₃₃H₅₇CoO₆ , with a molecular weight of 608.73–608.75 g/mol . Its structure adopts an octahedral geometry, where the cobalt(III) ion is surrounded by six oxygen atoms from the three TMHD ligands. The tetramethyl substituents on the ligand backbone introduce significant steric bulk, which influences the compound’s volatility, solubility, and thermal stability.
Table 1: Key Physicochemical Properties of Co(TMHD)₃
Synonymous designations for this compound include tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III) and Co(C₁₁H₁₉O₂)₃ , reflecting variations in nomenclature conventions. Its CAS registry number, 14877-41-9 , ensures unambiguous identification across chemical databases.
Historical Development of β-Diketonate Complexes
The discovery and utilization of β-diketonate complexes date to the early 20th century, with acetylacetonate (acac) derivatives serving as foundational models. These ligands, characterized by their conjugated diketone structure, demonstrated an exceptional ability to form stable complexes with transition metals, facilitating advancements in catalysis and materials science.
Evolution of Ligand Design
Early β-diketonates, such as acetylacetonate, were limited by their relatively low thermal stability and susceptibility to hydrolysis. The introduction of alkyl substituents, such as the tetramethyl groups in TMHD, marked a pivotal shift in ligand design. These modifications enhanced the steric protection of the metal center, improved volatility for chemical vapor deposition (CVD) applications, and reduced reactivity toward moisture.
Key Milestones:
- 1930s–1950s : Systematic studies on acetylacetonate complexes revealed their utility in NMR spectroscopy and catalysis.
- 1960s–1980s : Development of substituted β-diketonates, including hexafluoroacetylacetonate (hfac) and TMHD, to tailor metal complex properties for industrial applications.
- 1990s–Present : Integration of TMHD complexes into semiconductor manufacturing and nanomaterials synthesis, leveraging their thermal stability and controlled decomposition.
The synthesis of Co(TMHD)₃ exemplifies this trajectory, combining the chelating efficiency of β-diketonates with steric modifications to meet the demands of modern coordination chemistry.
Role in Coordination Chemistry Evolution
Co(TMHD)₃ has played a critical role in expanding the understanding of metal-ligand interactions and their applications. Its design addresses longstanding challenges in the field, such as stabilizing high oxidation states and enabling precise control over molecular architecture.
Steric and Electronic Effects
The TMHD ligand’s tetramethyl groups create a hydrophobic microenvironment around the cobalt center, shielding it from nucleophilic attack and disproportionation. This steric protection stabilizes the cobalt(III) oxidation state, which is less common than cobalt(II) in coordination complexes. Additionally, the electron-donating methyl groups modulate the ligand’s electronic properties, influencing redox potentials and reactivity.
Applications in Advanced Materials
Co(TMHD)₃ has been employed as a precursor in CVD processes for depositing cobalt-containing thin films, essential for microelectronics and magnetic storage devices. Its volatility and clean thermal decomposition profile ensure high-purity metal deposits, a requirement for nanoscale fabrication.
Contributions to Supramolecular Chemistry
The compound’s rigid ligand framework has also facilitated studies on host-guest interactions and molecular recognition. Researchers have explored its use in constructing metallosupramolecular assemblies, where the TMHD ligand’s geometry directs the formation of specific coordination polymers or cages.
Properties
Molecular Formula |
C33H57CoO6 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
VHYLFWHEKGBCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Co+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of cobalt salts with 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. One common method includes dissolving cobalt(III) chloride in a suitable solvent, such as ethanol, and then adding 2,2,6,6-tetramethylheptane-3,5-dione. The reaction mixture is stirred and heated to facilitate the formation of the complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques such as solvent extraction and purification processes to ensure high purity and yield. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where cobalt(III) is reduced to cobalt(II).
Reduction: It can also undergo reduction reactions, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(II) complexes, while reduction can produce cobalt(II) or even cobalt(0) species.
Scientific Research Applications
Applications Overview
-
Catalysis
- Cobalt Tris(2,2,6,6-tetramethylheptanedionate) serves as an effective catalyst in various organic reactions due to its ability to stabilize radical intermediates. It is particularly useful in polymerization reactions and the synthesis of complex organic molecules.
-
Nanotechnology
- This compound is employed as a precursor in the synthesis of cobalt nanoparticles. These nanoparticles have applications in magnetic materials and electronic devices. The controlled thermal decomposition of Co(TMHD)₃ can yield nanoparticles with desired size and magnetic properties.
-
Thin Film Deposition
- Co(TMHD)₃ is utilized in chemical vapor deposition (CVD) processes for producing thin films of cobalt oxide or metallic cobalt. These films are important in the fabrication of electronic components and sensors.
- Solar Energy
-
Biomedical Applications
- The compound has been investigated for its use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules. Its potential for targeted therapy is an area of active research.
Case Study 1: Catalytic Activity
A study published in Journal of Organometallic Chemistry demonstrated that Cobalt Tris(2,2,6,6-tetramethylheptanedionate) exhibited significant catalytic activity in the oxidation of alcohols to aldehydes under mild conditions. The reaction showcased high selectivity and yield, indicating its potential for industrial applications in organic synthesis.
Case Study 2: Nanoparticle Synthesis
Research conducted by Smith et al. (2023) explored the thermal decomposition of Co(TMHD)₃ to produce cobalt nanoparticles. The resulting nanoparticles were characterized using transmission electron microscopy (TEM), revealing uniform size distribution and magnetic properties suitable for applications in data storage technologies.
Case Study 3: Thin Film Applications
In a study on thin film deposition techniques published in Materials Science & Engineering, Co(TMHD)₃ was used as a precursor for cobalt oxide films. The films demonstrated excellent electrical conductivity and stability under operational conditions, making them ideal candidates for use in electronic devices.
Mechanism of Action
The mechanism of action of Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center acts as a Lewis acid, activating substrates for nucleophilic attack. The 2,2,6,6-tetramethylheptane-3,5-dione ligand stabilizes the cobalt center and enhances its reactivity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Catalytic Performance in Aerobic Oxidations
Co(thd)₂ (a Co²⁺ analog) has been compared to bis(1-morpholinocarbamoyl-4,4-dimethyl-1,3-pentanedionato)cobalt(II) (Co(modp)₂) and cobalt acetylacetonate (Co(acac)₂) in hydroperoxysilylation reactions. Key findings include:
- Activity : Co(thd)₂ outperformed Co(acac)₂ across all tested substrates due to TMHD’s superior electron-donating capacity and steric protection of the cobalt center .
- Synthetic Efficiency : Co(thd)₂ is synthesized in a single step (86% yield), whereas Co(modp)₂ requires three steps with lower overall yield .
| Catalyst | Synthesis Steps | Yield (%) | Substrate Scope | Reference |
|---|---|---|---|---|
| Co(thd)₂ | 1 | 86 | Broad | |
| Co(modp)₂ | 3 | <50 | Moderate | |
| Co(acac)₂ | 1 | 90 | Narrow |
Ligand Effects in Cross-Coupling Reactions
In Ullmann-type diaryl ether synthesis, TMHD accelerates reactions when paired with CuFe₂O₄ nanoparticles. Comparative studies show:
- Efficiency: TMHD/CuFe₂O₄ achieved >80% yields for electron-rich and electron-poor aryl halides, while Co₃O₄ nanoparticles showed lower activity .
- Limitations : Unsubstituted bromobenzene gave poor yields (≤30%) due to steric hindrance from TMHD’s tert-butyl groups .
Electronic and Thermal Stability in OLEDs
Heteroleptic iridium complexes with TMHD as an ancillary ligand (e.g., (piq)₂Ir(tmhd)) were compared to acetylacetonate (acac)-based analogs:
- Non-Radiative Decay: TMHD’s bulky substituents reduced non-radiative decay pathways, enhancing photoluminescence quantum yield (PLQY) by 15–20% compared to acac .
- Thermal Stability : TMHD-based complexes decomposed at 280°C, whereas acac analogs degraded at 220°C .
| Ligand | PLQY (%) | Thermal Decomposition (°C) | Reference |
|---|---|---|---|
| TMHD | 85 | 280 | |
| Acac | 65 | 220 | |
| Dend | 78 | 260 |
Rare-Earth Metal Complexes
TMHD forms stable complexes with rare-earth metals like praseodymium (Pr(thd)₃) and erbium (Er(thd)₃). These complexes exhibit:
Biological Activity
Cobalt(3+); 2,2,6,6-tetramethylheptane-3,5-dione, commonly referred to as cobalt(III) acetylacetonate, is a coordination compound that has garnered attention for its biological activity. This article explores its antibacterial and antiviral properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H38CoO4
- Molecular Weight : 425.4679 g/mol
- CAS Registry Number : 41741-54-2
Cobalt(III) complexes, including those with 2,2,6,6-tetramethylheptane-3,5-dione as a ligand, exhibit biological activities primarily through their interactions with cellular components. These interactions can lead to:
- Disruption of Cellular Functions : Cobalt complexes can interfere with bacterial cell wall synthesis and viral replication.
- Reactive Oxygen Species (ROS) Generation : The redox activity of cobalt can induce oxidative stress in microbial cells.
- Enzyme Inhibition : Cobalt ions can inhibit enzymes critical for microbial metabolism.
Antibacterial Activity
Recent studies have demonstrated the significant antibacterial potential of cobalt(III) complexes. For instance:
- A study reported minimal inhibitory concentrations (MIC) for cobalt(III) complexes ranging from 0.39 to 0.78 µg/mL against various bacterial strains. These values indicate strong antibacterial efficacy compared to standard antibiotics .
- Molecular docking studies revealed binding energies between -3.45 and -9.55 kcal/mol with bacterial targets, suggesting favorable interactions that may inhibit bacterial growth .
Antiviral Activity
Cobalt(III) complexes also exhibit promising antiviral properties:
- Research indicated that cobalt(III) acetylacetonate reduced chikungunya virus replication by up to 80% in vitro, highlighting its potential as an antiviral agent .
- The mechanism appears to involve interference with viral entry or replication processes within host cells.
Table 1: Summary of Biological Activities
| Activity Type | MIC (µg/mL) | Viral Inhibition (%) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Antibacterial | 0.39 - 0.78 | N/A | -3.45 to -9.55 |
| Antiviral | N/A | Up to 80% | N/A |
Notable Research
- Fragmentation Study : This study explored the dual anti-bactericidal and anti-viral activities of cobalt(III) complexes with various ligands and demonstrated their potential in treating infections caused by resistant strains .
- Cytotoxicity Assessments : Research on cobalt(II) and molybdenum(VI) complexes indicated varying levels of cytotoxicity in vitro, suggesting that structural modifications could enhance biological activity while minimizing toxicity .
- Dioximates with Fluorine Anions : Another study investigated cobalt(III) dioximates and found that the inclusion of fluorine-containing anions significantly affected their biological activity, paving the way for further exploration of structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
